Cyclo(-Arg-Ala-Asp-D-Phe-Lys) is a cyclic peptide composed of five amino acids: arginine, alanine, aspartic acid, D-phenylalanine, and lysine. This compound is of significant interest in biochemistry and medicinal chemistry due to its unique structural properties and potential biological activities. Cyclic peptides like Cyclo(-Arg-Ala-Asp-D-Phe-Lys) are known for their stability and resistance to enzymatic degradation, making them promising candidates for therapeutic applications. It acts primarily as a ligand for integrin receptors, particularly αvβ3 integrin, which plays a crucial role in cell adhesion and signaling processes .
The synthesis of Cyclo(-Arg-Ala-Asp-D-Phe-Lys) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps involved in SPPS are:
In industrial settings, automated peptide synthesizers can be used to scale up the synthesis process. These machines enhance efficiency by handling multiple peptide syntheses simultaneously. The conditions for synthesis may vary depending on the specific amino acids used and the desired purity of the final product.
Cyclo(-Arg-Ala-Asp-D-Phe-Lys) has a cyclic structure that enhances its stability compared to linear peptides. The cyclic conformation allows for tighter binding to its molecular targets, which is essential for its biological activity.
Cyclo(-Arg-Ala-Asp-D-Phe-Lys) can undergo various chemical reactions that modify its structure and properties:
The major products from these reactions depend on specific amino acids involved and reaction conditions.
The biological activity of Cyclo(-Arg-Ala-Asp-D-Phe-Lys) primarily involves its interaction with integrins, particularly αvβ3 integrin. By binding to these receptors, the cyclic peptide modulates various cellular processes such as:
The cyclic structure enhances binding affinity and specificity, allowing it to effectively modulate these biological pathways .
Cyclo(-Arg-Ala-Asp-D-Phe-Lys) exhibits stability against enzymatic degradation due to its cyclic nature. This property makes it suitable for therapeutic applications where prolonged activity is desired.
Cyclo(-Arg-Ala-Asp-D-Phe-Lys) has numerous applications across various scientific fields:
Cyclo(-Arg-Ala-Asp-D-Phe-Lys) is a pentapeptide featuring a head-to-tail cyclic architecture. Its sequence incorporates L-arginine (Arg), L-alanine (Ala), L-aspartic acid (Asp), D-phenylalanine (D-Phe), and L-lysine (Lys), with the cyclization occurring between the N-terminus of Arg and the C-terminus of Lys. This constrained ring structure confers significant conformational rigidity compared to linear RGD peptides, enhancing its biological stability and target specificity [7] [8]. The inclusion of D-Phe (D-phenylalanine) is a critical stereochemical modification that improves enzymatic resistance by impeding recognition by endogenous proteases. The Ala residue replaces the more common glycine (Gly) found in canonical RGD motifs, introducing a subtle methyl group that subtly alters the peptide’s backbone flexibility and spatial presentation of the RGD triad [3] [7].
The Arg-Gly-Asp (RGD) sequence is the minimal integrin-binding epitope, and in this peptide, it is partially modified to Arg-Ala-Asp (RAD). Despite this alteration, the peptide retains the capacity to bind select integrins, particularly αvβ3 and αvβ5, due to the preservation of the charged Arg and Asp residues responsible for key ionic interactions with the integrin’s metal ion-dependent adhesion site (MIDAS) [1] [4]. Nuclear magnetic resonance (NMR) studies of analogous cyclic RGD peptides reveal a β-turn conformation centered around the Asp-D-Phe segment, which positions the Arg and Asp side chains optimally for integrin engagement. The Ala substitution likely influences this turn geometry and the overall presentation of the pharmacophore [3] [6].
Table 1: Structural Features of Cyclo(-Arg-Ala-Asp-D-Phe-Lys)
Feature | Description | Functional Implication |
---|---|---|
Cyclization | N-terminus (Arg) to C-terminus (Lys) amide bond | Enhances rigidity, protease resistance, receptor selectivity |
Key Residues | Arg (cationic), Asp (anionic), Ala (hydrophobic), D-Phe (aromatic, D-configuration), Lys (cationic, cyclization point) | RAD sequence variant; D-Phe enhances stability |
Stereochemistry | D-configuration at Phe residue | Steric hindrance reduces enzymatic degradation |
Conformation | Stabilized β-turn involving Asp-D-Phe; constrained loop | Optimal spatial orientation of Arg and Asp for integrin docking |
Ala Substitution | Replaces Gly in classical RGD | Alters backbone flexibility and loop strain; may modulate integrin specificity/affinity |
The discovery of the RGD motif as a universal integrin recognition sequence in the early 1980s revolutionized cell adhesion research. Initial work identified RGD within fibronectin, vitronectin, and fibrinogen as critical for binding integrins like α5β1 and αIIbβ3 [4] [7]. Linear RGD peptides were soon synthesized but proved ineffective therapeutics due to rapid proteolysis and poor target affinity. This spurred the development of cyclic RGD peptides in the late 1980s/early 1990s, leveraging cyclization to enforce bioactive conformations and enhance stability. Seminal work by Kessler and colleagues demonstrated that cyclo(-Arg-Gly-Asp-D-Phe-Val-) exhibited nanomolar affinity for αvβ3 integrin—orders of magnitude higher than linear counterparts—validating cyclization as a key design strategy [2] [7].
The subsequent "RGD peptide diversification era" (mid-1990s–2010s) explored amino acid substitutions to fine-tune pharmacokinetics and integrin subtype selectivity. Key innovations included:
Cyclo(-Arg-Ala-Asp-D-Phe-Lys) emerged during this diversification phase as a structural variant probing the role of the Gly position. Its Ala substitution represented a deliberate perturbation to investigate how minor changes in flexibility and sterics impact integrin engagement, distinct from clinically advanced analogs like cilengitide (cyclo(RGDf(NMe)V)) [3] [7].
Table 2: Milestones in Cyclic RGD Peptide Development Relevant to Cyclo(-Arg-Ala-Asp-D-Phe-Lys)
Timeframe | Development | Impact on Cyclo(-Arg-Ala-Asp-D-Phe-Lys) Design |
---|---|---|
Early 1980s | Identification of RGD as integrin-binding motif | Established core pharmacophore (Arg, Gly, Asp) |
Late 1980s | First-generation cyclic RGD peptides (e.g., cyclo(RGDV)) | Validated cyclization for enhanced affinity/stability; provided synthetic templates |
Early 1990s | Introduction of D-amino acids (e.g., cyclo(RGDfV)) | Demonstrated critical role of D-residues for protease resistance; adopted D-Phe |
Mid 1990s-2000s | Systematic residue substitution studies | Motivated exploration of Ala for Gly to probe steric/backbone effects |
2000s-Present | Multimeric RGD systems & conjugates | Enabled use of Lys side chain for conjugation (e.g., to nanoparticles, fluorophores) |
The substitution of glycine (Gly) with alanine (Ala) at the second position in Cyclo(-Arg-Ala-Asp-D-Phe-Lys) exemplifies a strategic modification to investigate structure-activity relationships in integrin-binding peptides. While seemingly minor—differing only by a single methyl group—this alteration has measurable conformational and functional consequences:
Steric and Conformational Effects: Glycine possesses unparalleled backbone flexibility due to its lack of a side chain (R=H). Its substitution with Ala introduces a methyl group (R=CH₃), imposing subtle steric constraints on the peptide backbone. Molecular modeling and NMR analyses of analogous cyclic RGD peptides suggest Ala reduces the conformational space accessible to the peptide ring compared to Gly-containing variants. This can stabilize specific turn structures (e.g., Type II' β-turn at D-Phe-Lys) but may also introduce minor ring strain depending on cyclization chemistry [3] [6] [7]. This altered flexibility can impact the orientation of the critical Arg and Asp side chains relative to the integrin binding pocket.
Hydrophobicity and Solvation: The Ala methyl group increases the local hydrophobicity near the R(A)D motif. While Gly is neutral and hydrophilic, Ala is mildly hydrophobic. This can influence peptide solvation and potentially alter interactions with hydrophobic subsites within the integrin ligand-binding domain, such as those near the MIDAS or adjacent specificity-determining loops [4] [7].
Biological Activity Implications: Replacing Gly with Ala in the RXD sequence (X = Gly/Ala) modulates integrin binding affinity and selectivity:
Table 3: Comparative Impact of Glycine vs. Alanine at Position 2 in Cyclic RGD Peptides
Property | Glycine (R=H) | Alanine (R=CH₃) | Impact on Cyclo(-Arg-Ala-Asp-D-Phe-Lys) |
---|---|---|---|
Backbone Flexibility | Very high (no steric hindrance) | Moderate (steric constraint from methyl group) | Increased ring strain potential; stabilizes specific β-turns |
Hydrophobicity | Low (neutral, hydrophilic) | Mildly hydrophobic | Alters solvation; potential for enhanced hydrophobic contacts |
Integrin Affinity | Typically higher (optimal fit in binding pocket) | Moderately reduced (2-5 fold vs. Gly in some analogs) | Likely retains μM-nM affinity, useful for conjugation |
Integrin Selectivity | Broad (adaptable conformation) | Potentially altered subtype preference | Probe for subtype-specific roles or targeted delivery |
Role in Design | Pharmacophore backbone standard | Tool for probing flexibility/conformation-activity link | Key defining feature enabling structure-function studies |
CAS No.: 512-61-8
CAS No.: 61788-32-7
CAS No.: 17699-05-7
CAS No.: 92219-95-9
CAS No.:
CAS No.: 7362-34-7